3-Methylglutamic acid

説明

グルタミン酸の誘導体であり、興奮性アミノ酸トランスポーターの選択的阻害剤としての役割で知られています .

2. 製法

合成経路と反応条件: threo-3-メチルグルタミン酸の合成は、通常、適切な出発物質を制御された条件下で反応させることから始まります。 一般的な方法としては、グルタミン酸の主鎖の所望の位置にメチル基を導入するメチル化反応が挙げられます .

工業的生産方法: threo-3-メチルグルタミン酸の工業生産には、同様のメチル化技術を用いた大規模合成と、目的の鏡像異性体純度と化学的安定性を確保するための精製プロセスが含まれる場合があります .

3. 化学反応解析

反応の種類: threo-3-メチルグルタミン酸は、以下の反応を含む様々な化学反応を起こします。

酸化: 特定の条件下で酸化して対応するオキソ誘導体を生成することができます。

還元: 還元反応によって、さまざまな還元された形態に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がよく用いられます。

生成される主な生成物: これらの反応から生成される主な生成物は、用いられる特定の条件と試薬によって異なります。 例えば、酸化によりオキソ誘導体が生成される場合があり、還元により化合物のさまざまな還元された形態が生成される可能性があります .

4. 科学研究での応用

threo-3-メチルグルタミン酸は、科学研究において幅広い用途があります。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of threo-3-methylglutamate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of methylation reactions to introduce the methyl group at the desired position on the glutamic acid backbone .

Industrial Production Methods: Industrial production of threo-3-methylglutamate may involve large-scale synthesis using similar methylation techniques, followed by purification processes to ensure the desired enantiomeric purity and chemical stability .

化学反応の分析

Types of Reactions: threo-3-Methylglutamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .

科学的研究の応用

threo-3-Methylglutamate has a wide range of applications in scientific research:

作用機序

threo-3-メチルグルタミン酸は、特にEAAT2とEAAT4の興奮性アミノ酸トランスポーターを選択的に阻害することで作用します . グルタミン酸や他の興奮性アミノ酸が細胞膜を透過するのを阻害する競合的阻害剤として作用します . この阻害は細胞外グルタミン酸レベルの調節に役立ち、興奮毒性を防ぎ、正常なシナプス伝達を維持するために不可欠です .

類似の化合物:

(2S,4R)-4-メチルグルタミン酸: 興奮性アミノ酸トランスポーターに対する同様の阻害効果を持つ別のメチルグルタミン酸誘導体.

DL-threo-β-ベンジルオキシアスパラギン酸: 同様の阻害特性を持つ化合物.

L-トランス-ピロリジン-2,4-ジカルボン酸: グルタミン酸輸送の調節における役割で知られています.

ユニークさ: threo-3-メチルグルタミン酸は、EAAT2とEAAT4を選択的に阻害することができるため、より広範な、または異なる選択性プロファイルを有する可能性のある他の類似化合物とは異なります .

類似化合物との比較

(2S,4R)-4-Methylglutamate: Another methylglutamate derivative with similar inhibitory effects on excitatory amino acid transporters.

DL-threo-β-benzyloxyaspartate: A compound with comparable inhibitory properties.

L-trans-pyrrolidine-2,4-dicarboxylate: Known for its role in modulating glutamate transport.

Uniqueness: threo-3-Methylglutamate is unique due to its selective inhibition of EAAT2 and EAAT4, which distinguishes it from other similar compounds that may have broader or different selectivity profiles .

生物活性

3-Methylglutamic acid (3mGlu) is an amino acid derivative that has garnered attention for its role in various biological processes, particularly in the context of antibiotic biosynthesis and neurotransmitter transport. This article explores the compound's biological activity, focusing on its mechanisms, interactions, and implications in health and disease.

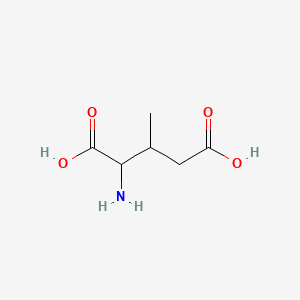

- Chemical Formula : CHNO

- Molecular Weight : 161.1558 g/mol

- CAS Number : 6070-75-3

- Structure : this compound is characterized by a methyl group at the third carbon of the glutamic acid backbone, which affects its biochemical properties and interactions.

1. Role in Antibiotic Biosynthesis

This compound is a crucial component in the biosynthesis of several cyclic lipopeptide antibiotics, including daptomycin and the A21978C family produced by Streptomyces species.

- Mechanism : The presence of 3mGlu enhances the biological activity of these antibiotics. For instance, studies have shown that derivatives of A21978C lacking 3mGlu exhibit reduced efficacy against Staphylococcus aureus . This underscores the importance of 3mGlu in maintaining the structural integrity and functional potency of these compounds.

2. Glutamate Transport Inhibition

Research indicates that (±)-threo-3-methylglutamic acid acts as a potent blocker of glutamate transporters, specifically EAAT2 and EAAT4.

- IC50 Values :

Case Study: Daptomycin Production

A study conducted on Streptomyces roseosporus demonstrated that mutations in genes responsible for synthesizing 3mGlu led to decreased yields of daptomycin. Specifically, deletions in the dptGHIJ gene cluster resulted in the production of A21978C analogues that lacked 3mGlu, which were less active against pathogenic bacteria . This highlights not only the biosynthetic importance of 3mGlu but also its potential therapeutic implications.

Research on Neurotransmitter Dynamics

In a separate investigation, (±)-threo-3-methylglutamic acid was shown to inhibit glutamate uptake in rod outer segments, indicating its role in modulating retinal signaling pathways. The concentration-dependent inhibition with an IC50 value of approximately 38.35 μM suggests its potential utility in studying retinal disorders and glutamate-related pathologies .

Summary Table of Biological Activities

| Activity Type | Description | IC50 Values |

|---|---|---|

| Antibiotic Efficacy | Essential for daptomycin and A21978C antibiotic biosynthesis | N/A |

| Glutamate Transport Inhibition | Blocks EAAT2 and EAAT4 transporters | EAAT2: 90 μM EAAT4: 109 μM |

| Retinal Glutamate Uptake | Inhibits uptake in rod outer segments | ~38.35 μM |

特性

IUPAC Name |

2-amino-3-methylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-3(2-4(8)9)5(7)6(10)11/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJNAFIJPFGZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00947320 | |

| Record name | 3-Methylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2445-97-8, 6070-75-3, 63088-04-0 | |

| Record name | Glutamic acid, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC295435 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC82071 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC41356 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63088-04-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。